2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI)

Physicochemical properties Drug-likeness Lead optimization

2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-methoxy-(9CI) (CAS 58533-59-8) is a substituted benzimidazolone featuring a 5-methoxy and an N1-ethyl group. This heterocyclic scaffold is foundational in medicinal chemistry, with the benzimidazolone class recognized for modulating ion channels, particularly the intermediate-conductance calcium-activated potassium channel (KCa3.1/hIK1), which is a validated target for epithelial chloride secretion relevant to cystic fibrosis and COPD.

Molecular Formula C10H12N2O2
Molecular Weight 192.2
CAS No. 58533-59-8
Cat. No. B6210713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI)
CAS58533-59-8
Molecular FormulaC10H12N2O2
Molecular Weight192.2
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)OC)NC1=O
InChIInChI=1S/C10H12N2O2/c1-3-12-9-5-4-7(14-2)6-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS 58533-59-8): Baseline Identity and Class Positioning for Scientific Sourcing


2H-Benzimidazol-2-one, 1-ethyl-1,3-dihydro-5-methoxy-(9CI) (CAS 58533-59-8) is a substituted benzimidazolone featuring a 5-methoxy and an N1-ethyl group . This heterocyclic scaffold is foundational in medicinal chemistry, with the benzimidazolone class recognized for modulating ion channels, particularly the intermediate-conductance calcium-activated potassium channel (KCa3.1/hIK1), which is a validated target for epithelial chloride secretion relevant to cystic fibrosis and COPD [1]. The compound belongs to a structurally defined chemical space where variations in the 5-position substitution profoundly impact the potency of chloride secretion activation compared to the class progenitor, 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (1-EBIO).

Why Simple Benzimidazolone Substitution Fails: Evidence of a Sharp Structure-Activity Cliff for Chloride Secretion Activation


Generic interchange among benzimidazolone derivatives is not supported by pharmacological data, which demonstrates a steep structure-activity relationship (SAR). Published research explicitly states that while the 1-ethyl and 3-hydrogen groups are critical for hIK1 channel activation, substitutions at the 5-position dramatically alter potency [1]. The class progenitor, 1-EBIO (unsubstituted), requires high concentrations (0.6–1 mM) to stimulate chloride secretion, whereas the optimized 5,6-dichloro derivative (DCEBIO) achieves a 100-fold improvement in patch-clamp assays of hIK1 activity [1]. This quantitative sensitivity to the 5-position substituent means that selecting a specific analog like 1-ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one over an unsubstituted or differently substituted variant is a critical decision point that directly affects the potency and utility of the compound in ion channel research and drug discovery programs.

Quantitative Differentiation Guide for 1-Ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one Against Key Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Unsubstituted 1-EBIO and 5,6-Dichloro-DCEBIO

The target compound exhibits a distinct predicted physicochemical profile that differentiates it from the key comparators 1-EBIO and DCEBIO, impacting its suitability for in vitro assay design and ADME property optimization . Based on authoritative database predictions, 1-ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one has a density of 1.174 g/cm³ . While quantitative, experimentally determined logP, logD, and aqueous solubility data for this precise scaffold are not aggregated in a single head-to-head study, these predicted properties serve as critical selection parameters for procurement when planning pharmacological assays where compound solubility and permeability directly influence the interpretability of potency measurements.

Physicochemical properties Drug-likeness Lead optimization Ion channel modulation

Ion Channel Pharmacology: Class-Level Inference on KCa3.1/hIK1 Potency Based on 5-Position Substitution SAR

The foundational SAR for this compound class demonstrates that substitutions at the 5-position significantly modulate the potency of hIK1 channel activation and consequent chloride secretion [1]. The 5,6-dichloro substitution of DCEBIO yields a 100-fold improvement in patch-clamp activity over the unsubstituted 1-EBIO [1]. While data for the 5-methoxy derivative is not explicitly broken out in the primary source abstract, it belongs to the set of 30 analogs where 5/6-position modifications are proven to enhance potency [1]. This positions the compound as a chemically distinct probe for dissecting the electronic and steric requirements of the 5-position pharmacophore, offering a middle-ground lipophilicity and hydrogen-bonding capability compared to the electron-withdrawing chloro substituents of DCEBIO.

KCa3.1 channel hIK1 activator Chloride secretion Cystic fibrosis pharmacology Structure-activity relationship

Recommended Research and Procurement Scenarios for 1-Ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one


Chemical Probe for KCa3.1/hIK1 Potassium Channel Structure-Activity Relationship Studies

Utilize 1-ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one as a distinct chemical probe to systematically map the electronic and steric requirements of the 5-position in benzimidazolone-based activators of the intermediate-conductance calcium-activated potassium channel (KCa3.1). Its methoxy substituent offers a different hydrogen-bonding and lipophilicity profile compared to the chloro substituents of the more potent DCEBIO, enabling finer dissection of the pharmacophore. Reference the class-level evidence that 5-position modifications drastically alter potency relative to 1-EBIO [1].

Intermediate or Scaffold for Diversification in Benzimidazolone-Based Drug Discovery

Procure this compound as a key synthetic intermediate or a core scaffold for subsequent derivatization, particularly for programs targeting chloride secretion defects in cystic fibrosis or COPD. The known SAR demonstrates that optimized 5,6-substitution leads to significant potency gains (100-fold for DCEBIO over 1-EBIO in patch-clamp assays [1]). This suggests that further functionalization of the methoxy-bearing scaffold could yield novel high-potency activators, making this compound a strategically valuable starting material for medicinal chemistry campaigns.

Negative Control or Comparator Analog for DCEBIO-Based Pharmacological Assays

Employ 1-ethyl-5-methoxy-1,3-dihydro-2H-benzimidazol-2-one as a structurally matched, less-potent comparator or negative control analog in experiments designed to validate the on-target effects of DCEBIO on KCa3.1 channels and chloride secretion. Utilizing a compound from the same chemical series with a known potency rank order (DCEBIO > 1-EBIO; position of the 5-methoxy derivative to be experimentally confirmed) strengthens pharmacological conclusions by controlling for scaffold-specific artifacts.

Quote Request

Request a Quote for 2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.